3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal
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Overview
Description
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal is an organic compound with the molecular formula C15H20O It is known for its unique structure, which includes a phenyl ring substituted with a 1,1-dimethylpropyl group and a propenal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal can be achieved through several methods. One common approach involves the hydroxymethylation and bromination of tert-pentylbenzene to produce 4-bromomethyl-tert-pentylbenzene. This intermediate is then coupled with methyl malonic ester, hydrolyzed, and decarboxylated to afford 2-methyl-3-(4-tert-pentylphenyl) propionic acid. This acid is then amidated with cis-2,6-dimethylmorpholine and reduced to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. The process may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in antifungal treatments.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal, particularly in its antifungal applications, involves the inhibition of ergosterol biosynthesis. Ergosterol is a crucial component of fungal cell membranes. The compound interferes with ergosterol synthesis at two stages: the 14-reduction and the 7–8 isomerization steps. This disruption leads to the accumulation of 24-methylene ignosterol in the cell membrane and depletion of ergosterol, impairing the integrity and function of the fungal cell membrane .
Comparison with Similar Compounds
Similar Compounds
Amorolfine: A phenyl-propyl-morpholine antifungal derivative with a similar structure and mechanism of action.
Phenol, 4-(1,1-dimethylpropyl)-: Another compound with a similar phenyl ring substitution but different functional groups.
Uniqueness
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit ergosterol synthesis at multiple stages makes it particularly effective as an antifungal agent .
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(E)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal |
InChI |
InChI=1S/C15H20O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-11H,5H2,1-4H3/b12-10+ |
InChI Key |
VYLZDKRGDLITAA-ZRDIBKRKSA-N |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)/C=C(\C)/C=O |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C=C(C)C=O |
Origin of Product |
United States |
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